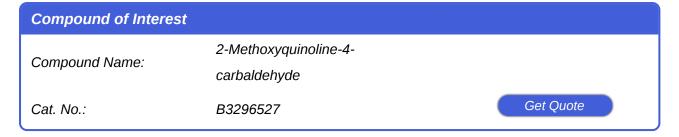


Synthesis of 2-Methoxyquinoline-4-carbaldehyde: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to **2-Methoxyquinoline-4-carbaldehyde**, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the construction of the quinoline core, followed by a selective oxidation. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the chemical pathway and experimental workflow to aid in its practical implementation.

Synthetic Strategy Overview

The synthesis of **2-Methoxyquinoline-4-carbaldehyde** is most effectively achieved through a two-step sequence:

- Combes Quinoline Synthesis: Formation of 4-methyl-1H-quinolin-2-one from aniline and ethyl acetoacetate, followed by O-methylation to yield the key intermediate, 2-methoxy-4methylquinoline.
- Selective Oxidation: Oxidation of the 4-methyl group of 2-methoxy-4-methylquinoline to the corresponding carbaldehyde using a metal-free oxidation system.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the reactions.



Experimental Protocols Step 1: Synthesis of 2-Methoxy-4-methylquinoline

This step is achieved in two stages: the synthesis of 4-methyl-1H-quinolin-2-one via the Combes synthesis, followed by O-methylation.

2.1. Synthesis of 4-methyl-1H-quinolin-2-one

The Combes synthesis provides a straightforward method for the construction of the quinoline core.

- Reaction: Aniline is reacted with ethyl acetoacetate to form an enamine intermediate, which
 is then cyclized in the presence of a strong acid.
- Procedure:
 - In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are mixed.
 - The mixture is heated at 110-120 °C for 1 hour. The water formed during the reaction is removed.
 - The resulting crude enamine is cooled to room temperature and slowly added to a stirred solution of concentrated sulfuric acid, keeping the temperature below 20 °C.
 - The reaction mixture is then heated to 100 °C for 30 minutes.
 - After cooling, the mixture is poured onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and dried to afford 4-methyl-1H-quinolin-2-one.
- 2.2. Synthesis of 2-methoxy-4-methylquinoline
- Reaction: The hydroxyl group of 4-methyl-1H-quinolin-2-one is methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide.
- Procedure:
 - 4-methyl-1H-quinolin-2-one is dissolved in a suitable solvent, such as acetone or methanol, containing a base (e.g., potassium carbonate or sodium methoxide).



- An equimolar amount of dimethyl sulfate is added dropwise to the stirred solution at room temperature.
- The reaction mixture is stirred at room temperature for 12-24 hours.
- The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-methoxy-4-methylquinoline. The product can be further purified by column chromatography.

Step 2: Synthesis of 2-Methoxyquinoline-4-carbaldehyde

This step involves the selective oxidation of the methyl group at the 4-position of the quinoline ring. A metal-free oxidation using a hypervalent iodine reagent is a mild and efficient method.[1]

- Reaction: 2-methoxy-4-methylquinoline is oxidized to 2-Methoxyquinoline-4-carbaldehyde using Phenyliodine(III) diacetate (PIDA) in dimethyl sulfoxide (DMSO).
- Procedure:[1]
 - To a solution of 2-methoxy-4-methylquinoline (1 mmol) in anhydrous DMSO (5 mL), PIDA
 (2.5 mmol) is added.
 - The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography.
 - Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.
 - The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel to afford 2-Methoxyquinoline-4-carbaldehyde.



Quantitative Data

The following table summarizes typical quantitative data for the synthesis of **2-Methoxyquinoline-4-carbaldehyde**.

Step	Reaction	Starting Material	Product	Reagents	Yield (%)	Purity (%)
1a	Combes Synthesis	Aniline, Ethyl acetoaceta te	4-methyl- 1H- quinolin-2- one	Conc. H ₂ SO ₄	85-95	>95
1b	O- methylation	4-methyl- 1H- quinolin-2- one	2-methoxy- 4- methylquin oline	Dimethyl sulfate, K ₂ CO ₃	80-90	>98
2	Oxidation	2-methoxy- 4- methylquin oline	2- Methoxyqui noline-4- carbaldehy de	PIDA, DMSO	70-85	>98

Visualizations Reaction Pathway

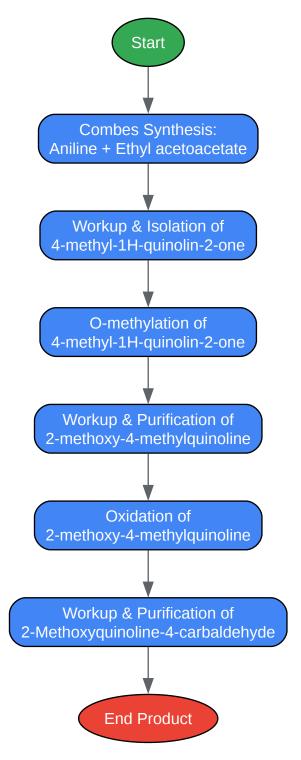


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Caption: Reaction pathway for the synthesis of **2-Methoxyquinoline-4-carbaldehyde**.



Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2-Methoxyquinoline-4-carbaldehyde**.



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References

- 1. researchgate.net [researchgate.net]
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